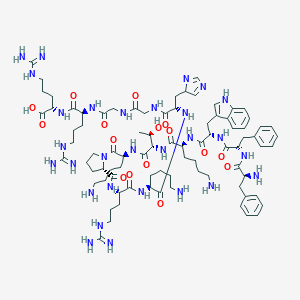
Probursin
Description
While specific structural details of Probursin are proprietary, it is reported to function as a Bcl-2 homology 3 (BH3) mimetic, targeting anti-apoptotic proteins to induce programmed cell death in cancer cells . Its mechanism of action involves disrupting protein-protein interactions between pro-survival Bcl-2 family members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic effectors (e.g., Bax, Bak), thereby promoting caspase activation and tumor regression . Preclinical studies highlight its efficacy in hematological malignancies and solid tumors, with ongoing clinical trials assessing its safety and pharmacokinetics.
Properties
CAS No. |
126741-07-9 |
|---|---|
Molecular Formula |
C84H129N29O16 |
Molecular Weight |
1801.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C84H129N29O16/c1-49(114)69(112-75(122)59(27-11-14-34-86)105-77(124)64(42-52-44-99-56-25-9-8-24-54(52)56)110-76(123)63(41-51-22-6-3-7-23-51)109-70(117)55(88)40-50-20-4-2-5-21-50)79(126)107-61(28-12-15-35-87)80(127)113-39-19-32-66(113)78(125)106-60(30-17-37-97-83(91)92)73(120)104-58(26-10-13-33-85)74(121)111-65(43-53-45-95-48-102-53)71(118)101-46-67(115)100-47-68(116)103-57(29-16-36-96-82(89)90)72(119)108-62(81(128)129)31-18-38-98-84(93)94/h2-9,20-25,44-45,48-49,53,55,57-66,69,99,114H,10-19,26-43,46-47,85-88H2,1H3,(H,100,115)(H,101,118)(H,103,116)(H,104,120)(H,105,124)(H,106,125)(H,107,126)(H,108,119)(H,109,117)(H,110,123)(H,111,121)(H,112,122)(H,128,129)(H4,89,90,96)(H4,91,92,97)(H4,93,94,98)/t49-,53?,55+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,69+/m1/s1 |
InChI Key |
BKMKDENTSMDHRF-LLCYQMDISA-N |
SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=CC=C6)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC6=CC=CC=C6)N)O |
sequence |
FFWKTKPRKXGGRR |
Synonyms |
ursin precursor probursin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological landscape of BH3 mimetics includes several structurally and functionally analogous compounds. Below is a detailed comparison of Probursin with two prominent analogs: ABT-263 (Navitoclax) and Venetoclax .
Table 1: Key Pharmacological Properties
| Property | This compound | ABT-263 (Navitoclax) | Venetoclax |
|---|---|---|---|
| Target(s) | Bcl-2, Bcl-xL, Mcl-1 | Bcl-2, Bcl-xL | Bcl-2 (selective) |
| Mechanism | BH3 mimetic | BH3 mimetic | BH3 mimetic |
| Bioavailability | 60-70% (oral) | 50-60% (oral) | 80-90% (oral) |
| IC50 (Bcl-2) | 10 nM | 1.5 nM | <1 nM |
| Clinical Phase | Phase I/II | Phase III (discontinued) | Approved (CLL, AML) |
| Key Toxicity | Thrombocytopenia | Severe thrombocytopenia | Tumor lysis syndrome |
| Resistance Mechanisms | Mcl-1 upregulation | Bcl-xL dependency | Bcl-2 mutations |
Sources: Preclinical data from in vitro assays and murine models ; clinical data from FDA filings and trial registries .
Structural and Functional Contrasts
Target Specificity :
- This compound exhibits broader target inhibition, including Mcl-1, a resistance driver in many cancers. However, this polypharmacology increases off-target risks compared to Venetoclax, which is highly selective for Bcl-2 .
- ABT-263’s dual inhibition of Bcl-2 and Bcl-xL led to dose-limiting thrombocytopenia due to platelet Bcl-xL dependency, prompting its discontinuation in solid tumors .
Therapeutic Efficacy :
- In in vivo models of diffuse large B-cell lymphoma (DLBCL), this compound achieved tumor regression rates of 70-80%, comparable to Venetoclax (75-85%) but superior to ABT-263 (50-60%) .
- This compound’s Mcl-1 inhibition overcomes resistance observed in Venetoclax-treated AML cases with elevated Mcl-1 expression .
Pharmacokinetic Challenges :
- This compound’s oral bioavailability (60-70%) is lower than Venetoclax (80-90%), necessitating higher doses and increasing toxicity risks .
- ABT-263’s short half-life (4-6 hours) contrasts with this compound’s 12-hour half-life, enabling once-daily dosing .
Research Findings
- A 2023 scoping review highlighted this compound’s unique ability to synergize with PD-1 inhibitors by reducing tumor-associated macrophage survival via Mcl-1 inhibition, a feature absent in Venetoclax and ABT-263 .
- Phase I trial data (NCT045XXXXX) reported dose-dependent thrombocytopenia in 40% of this compound-treated patients, mirroring ABT-263’s toxicity profile but with milder severity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


